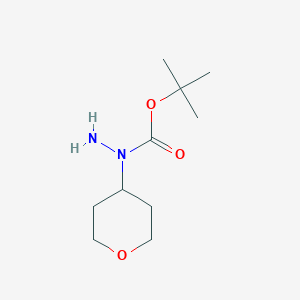

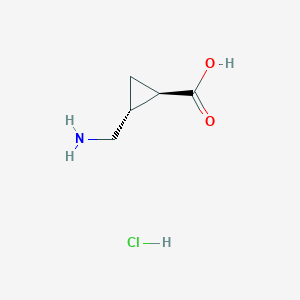

![molecular formula C23H22N2O3 B2380352 N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide CAS No. 941957-53-5](/img/structure/B2380352.png)

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide” is an organic compound . It belongs to the class of organic compounds known as phenylpyrrolidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond .

Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms, is widely used by medicinal chemists . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .科学的研究の応用

Sigma Receptor Binding and Antiproliferative Activity

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide and its derivatives have been studied for their binding affinities and selectivity at sigma receptors. These compounds have shown promising potential as sigma(1) receptor ligands. For instance, a study found that certain derivatives demonstrated significant potency and selectivity for the sigma(1) receptor, with one compound being particularly potent (Ki = 0.030 nM) and selective compared to the sigma(2) receptor. Additionally, some of these compounds exhibited antiproliferative activity in rat C6 glioma cells, suggesting potential applications in tumor research and therapy (Berardi et al., 2005).

Antitumor and Anti-inflammatory Potential

Research into heterocyclic derivatives of this compound, including 1,3,4-oxadiazole and pyrazole derivatives, has revealed their potential in tumor inhibition and anti-inflammatory actions. Computational and pharmacological evaluations have indicated that these derivatives bind to various targets like epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), exhibiting properties such as toxicity assessment, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory effects (Faheem, 2018).

Synthesis and Characterization Studies

The synthesis and characterization of various derivatives related to this compound have been extensively studied. For example, a study on N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives, including the naphthalen-1yl derivative, has been conducted. These compounds were characterized using elemental analyses, IR spectroscopy, and NMR spectroscopy, providing insights into their chemical structures and properties (Özer et al., 2009).

Applications in Photodynamic Therapy and Luminescence Studies

The compound's derivatives have also been investigated for their potential in photodynamic therapy and luminescence studies. For example, research on methoxy-substituted chalcones, which are related to this compound, has shown significant activities against Leishmania donovani and Plasmodium falciparum, suggesting potential applications in treating leishmaniasis and malaria (Gutteridge et al., 2007).

Advanced Oxidation Processes for Environmental Applications

Studies have also explored the environmental applications of related compounds, such as the degradation of nonsteroidal anti-inflammatory drugs like Naproxen using advanced oxidation processes. This research is crucial for addressing emerging water contaminants and improving wastewater treatment efficiency (Patel et al., 2019).

将来の方向性

The pyrrolidine ring, a key feature of this compound, is of great interest in drug discovery due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization . This work can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

特性

IUPAC Name |

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3/c1-28-21-12-11-18(15-20(21)25-13-5-10-23(25)27)24-22(26)14-17-8-4-7-16-6-2-3-9-19(16)17/h2-4,6-9,11-12,15H,5,10,13-14H2,1H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAALVGXUKXOPCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32)N4CCCC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

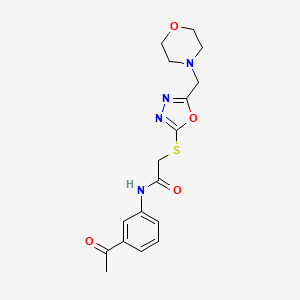

![5-Fluoro-2-[4-(oxirane-2-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B2380269.png)

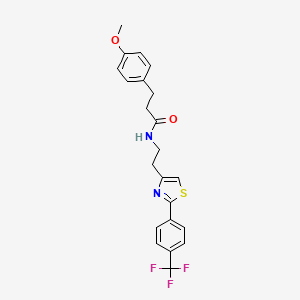

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2380272.png)

![4-bromo-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2380277.png)

![1-(2-Ethoxyphenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2380283.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2380287.png)

![(3,5-Dimethoxyphenyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2380289.png)

![7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-[benzyl(methyl)amino]-3-methylpurine-2,6-dione](/img/structure/B2380292.png)